Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H24N4O4S, and its molecular weight is 416.5. It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazoles in general have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate have been synthesized through various chemical processes, including esterification, oxidative cyclization, and reactions with substituted benzaldehyde. These methods highlight the versatility and adaptability of thiazole derivatives in chemical synthesis. For instance, the synthesis of ethyl-2-amino benzothiazole-6-carboxylate derivatives has been explored, showcasing the potential for creating a diverse range of compounds with specific properties and applications (Jebur, Abdullah, & Saleh, 2018).
Biological Activity
The antimicrobial and antibacterial activities of benzothiazole and related derivatives have been extensively studied, demonstrating significant potential in medical and pharmaceutical research. For example, certain derivatives have shown promising antimicrobial activities against various bacteria and fungal strains, indicating the potential for developing new antimicrobial agents (Rezki, 2016). Additionally, novel benzothiazole containing derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities, further emphasizing the importance of these compounds in therapeutic applications (Bhoi, Borad, Pithawala, & Patel, 2016).
Material Science Applications
In the realm of material science, derivatives similar to this compound have been utilized to modify the electrochemical and electrochromic properties of polymers. This application demonstrates the potential of thiazole derivatives in developing advanced materials with tailored properties for specific uses, such as smart windows or display technologies (Hu et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-2-28-18(26)13-7-9-15(10-8-13)21-17(25)11-16-12-29-20(23-16)24-19(27)22-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,25)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPXLMFATXKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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